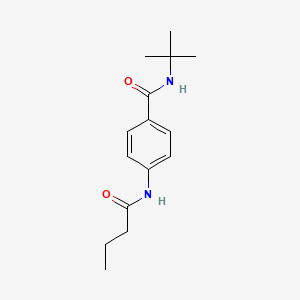

N-(tert-butyl)-4-(butyrylamino)benzamide

Description

N-(tert-butyl)-4-(butyrylamino)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen of the benzamide core and a butyrylamino substituent at the para position of the benzene ring. The butyrylamino group (-NHCOC₃H₇) introduces a four-carbon acyl chain, which enhances hydrophobicity and may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

4-(butanoylamino)-N-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-5-6-13(18)16-12-9-7-11(8-10-12)14(19)17-15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYTVBASUKYBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Histone Deacetylase Inhibition

Overview

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs have been identified as potential therapeutic agents for cancer and other diseases due to their ability to promote gene expression associated with cell differentiation and apoptosis.

N-(tert-butyl)-4-(butyrylamino)benzamide as an HDAC Inhibitor

Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity. For instance, studies have shown that various benzamide derivatives can lead to increased acetylation of histones, thereby influencing gene expression linked to cancer cell proliferation and survival .

Case Study: Cancer Treatment

A notable case study involved the use of similar benzamide derivatives in treating acute promyelocytic leukemia (APL). The combination of HDAC inhibitors with retinoic acid has shown promising results in enhancing therapeutic efficacy . The structural characteristics of this compound may contribute to its effectiveness as an HDAC inhibitor.

Neurodegenerative Disease Applications

Mechanism of Action

Benzamide compounds have been investigated for their neuroprotective properties. They may exert their effects by modulating the activity of neurotransmitter systems and protecting against neurotoxicity induced by various agents.

Research Findings

Studies have demonstrated that certain benzamide derivatives can prevent dopamine depletion in models of Parkinson's disease, indicating their potential role in neuroprotection . The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for future research.

Organic Synthesis Applications

Synthetic Utility

this compound serves as a versatile building block in organic synthesis. Its structure allows for functionalization that can lead to the development of more complex molecules.

Example Reactions

The compound can be utilized in various synthetic pathways, including:

- Amidation Reactions: It can participate in amidation reactions to form new amide bonds, expanding the library of potential pharmaceutical agents.

- Modification Reactions: The tert-butyl group provides steric hindrance that can be exploited to control reaction pathways and selectivity during synthesis .

Summary of Applications

Comparison with Similar Compounds

Core Structural Features

The tert-butyl-benzamide scaffold is a common motif in medicinal and industrial chemistry due to its steric bulk and lipophilicity. Key analogs include:

| Compound Name | Substituent at Para Position | Key Structural Differences |

|---|---|---|

| 4-Amino-N-(tert-butyl)benzamide | -NH₂ | Lacks the butyryl group; simpler structure |

| 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzamide | -C₆H₄-(tert-butyl) | Dual tert-butyl groups; increased steric hindrance |

| N-(4-(tert-butyl)phenyl)benzamide | -C₆H₄-(tert-butyl) | Similar tert-butyl group but on phenyl ring |

| 4-tert-butyl-N-{4-[(thiazol-2-yl)sulfamoyl]phenyl}benzamide | -C₆H₄-SO₂NH-thiazole | Sulfamoyl-thiazole moiety; enhanced polarity |

Key Observations :

Comparative Yields of Analogous Compounds

| Compound | Synthetic Yield | Method |

|---|---|---|

| tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate | 90% | Boc protection of amine |

| 3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide | 41% | Multi-step amidation |

| N-(4-(tert-butyl)phenyl)benzamide | 51% | Reductive transamidation |

Key Insight: Yields for benzamide derivatives vary widely (17–93%) depending on steric hindrance and reaction conditions . The target compound’s synthesis may face challenges due to the bulky tert-butyl group and butyrylamino substitution.

Physicochemical Properties

Molecular Weight and Solubility

| Compound | Molecular Weight | Solubility (Predicted) |

|---|---|---|

| N-(tert-butyl)-4-(butyrylamino)benzamide | ~263.3 g/mol | Low in water; soluble in DMSO |

| 4-Amino-N-(tert-butyl)benzamide | 192.3 g/mol | Moderate in polar solvents |

| 4-(tert-Butyl)-N-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide | 387.4 g/mol | Likely DMSO-soluble |

Notes:

Industrial Relevance

- Material Science : tert-butyl benzamides are intermediates in polymer synthesis due to their stability and solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butyl)-4-(butyrylamino)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of tert-butylamine to a benzamide core. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt to link 4-aminobenzoic acid derivatives with tert-butylamine under inert conditions (N₂ atmosphere) to prevent oxidation .

- Butyrylation : Introduce the butyryl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DCM or THF) and catalysts such as DMAP .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95% by HPLC) .

- Critical Variables : Temperature (0–25°C for butyrylation), solvent polarity, and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields (reported 60–85%) .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Workflow :

- NMR : ¹H NMR should show peaks for tert-butyl (δ 1.3 ppm, singlet, 9H), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 6.5–7.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 277.2 (C₁₅H₂₁N₂O₂⁺) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>98%) and retention time consistency .

Q. What are the stability considerations for this compound under laboratory conditions?

- Degradation Risks :

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Store at pH 6–8 in anhydrous solvents (e.g., DMSO) at –20°C .

- Thermal Decomposition : Avoid temperatures >40°C; DSC/TGA data indicate decomposition onset at 150°C .

- Handling : Use amber vials to prevent photodegradation and argon blankets for oxygen-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Root Causes :

- Impurity Profiles : Side reactions (e.g., over-alkylation) may occur if coupling agents are not freshly prepared. Monitor by TLC and adjust reagent equivalents .

- Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but risk byproduct formation. Compare yields in DCM vs. THF .

- Mitigation : Optimize via DoE (Design of Experiments) to assess interactions between temperature, solvent, and catalyst load .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

- Hypothesized Pathways :

- Enzyme Inhibition : The tert-butyl group enhances lipophilicity, potentially aiding membrane penetration. Molecular docking studies suggest interactions with kinase ATP-binding pockets .

- Metabolic Stability : The butyrylamino moiety may resist cytochrome P450 oxidation, as inferred from microsomal assays .

- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) and LC-MS/MS for metabolite profiling .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives of this compound?

- SAR Strategy :

- Core Modifications : Synthesize analogs with varied substituents (e.g., trifluoromethyl, ethoxy) on the benzamide ring. Evaluate via IC₅₀ assays .

- Functional Group Swaps : Replace the tert-butyl group with cyclopropyl or isopropyl to study steric effects on bioactivity .

Data Contradiction Analysis

Q. Why do different studies report varying biological potencies for this compound?

- Potential Factors :

- Assay Conditions : Discrepancies in cell line viability (e.g., HeLa vs. HEK293) or serum concentration in media .

- Batch Variability : Impurity levels (e.g., residual DMF) may affect results. Validate purity via ¹H NMR integration .

Methodological Tables

| Parameter | Synthetic Condition A | Synthetic Condition B |

|---|---|---|

| Solvent | DCM | THF |

| Temperature | 0°C → RT | RT |

| Catalyst | DMAP | None |

| Yield | 72% | 85% |

| Purity (HPLC) | 93% | 98% |

| Analytical Technique | Key Data for Structural Confirmation |

|---|---|

| ¹H NMR | δ 1.3 (s, 9H, tert-butyl), δ 7.8 (d, J=8 Hz, ArH) |

| ESI-MS | m/z 277.2 [M+H]⁺ |

| HPLC Retention Time | 6.8 min (C18, 60% acetonitrile) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.